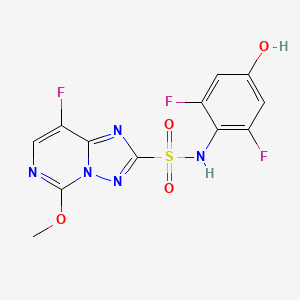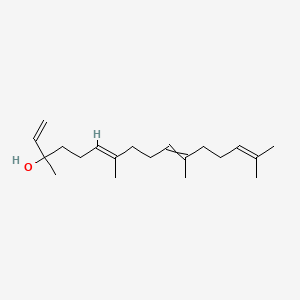
4-Hydroxy Florasulam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Florasulam is a derivative of Florasulam, a selective herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. Florasulam is widely used for post-emergence control of broad-leaved weeds in various crops such as wheat, barley, oats, rye, and triticale . The compound operates by inhibiting the acetolactate synthase (ALS) enzyme, crucial for the synthesis of essential amino acids in plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxy Florasulam involves the extraction of residues from soil using acidified acetone. The extract is then purified through a graphitized carbon solid-phase extraction (SPE) column and concentrated to remove acetone. The concentrated extract is diluted with 0.01 N hydrochloric acid, and residues are partitioned onto an octadecyl (C18) SPE column .
Industrial Production Methods: Industrial production of Florasulam and its derivatives, including this compound, typically involves high-performance liquid chromatography (HPLC) methods for purification and quantification. The content of Florasulam is determined using reversed-phase HPLC with UV detection at 260 nm .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy Florasulam undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which are often analyzed using techniques like LC-MS/MS .
Aplicaciones Científicas De Investigación
4-Hydroxy Florasulam has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the photodegradation of herbicides in aquatic environments.
Biology: Investigated for its effects on plant enzyme systems, particularly the inhibition of ALS.
Industry: Utilized in the formulation of herbicides for effective weed control in various crops.
Mecanismo De Acción
4-Hydroxy Florasulam exerts its effects by inhibiting the acetolactate synthase (ALS) enzyme in plants. This enzyme is crucial for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts the production of these essential amino acids, leading to the cessation of weed growth and eventual plant death .
Comparación Con Compuestos Similares
Florasulam: The parent compound, also an ALS inhibitor used for post-emergence weed control.
Sulfonylureas: Another class of ALS inhibitors with similar herbicidal mechanisms.
Uniqueness: 4-Hydroxy Florasulam is unique due to its specific hydroxylation, which may influence its environmental behavior and degradation pathways. Its selective action and low application rates make it a valuable tool in integrated pest management strategies .
Propiedades
Fórmula molecular |
C12H8F3N5O4S |
|---|---|
Peso molecular |
375.29 g/mol |
Nombre IUPAC |
N-(2,6-difluoro-4-hydroxyphenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8F3N5O4S/c1-24-12-16-4-8(15)10-17-11(18-20(10)12)25(22,23)19-9-6(13)2-5(21)3-7(9)14/h2-4,19,21H,1H3 |
Clave InChI |
JHELGVSOTBNMJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=C(C=C3F)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13405436.png)

![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)


![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
